molecular formula C21H21FN6O2 B2666783 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2415570-69-1

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2666783
CAS No.: 2415570-69-1
M. Wt: 408.437
InChI Key: AVCFLHJAHBUEKU-UHFFFAOYSA-N
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Description

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperazine moiety

Preparation Methods

The synthesis of 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactionsReaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. For example:

Properties

IUPAC Name

3-[2-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-15-11-17(29)28(14-25-15)12-18(30)26-7-9-27(10-8-26)21-19(22)20(23-13-24-21)16-5-3-2-4-6-16/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCFLHJAHBUEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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